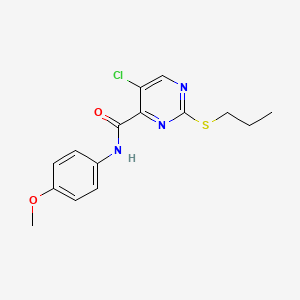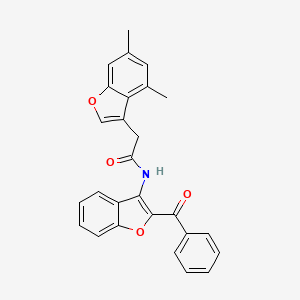![molecular formula C23H13ClF2N2O2S B11417541 1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417541.png)
1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cloro-6-fluorobencil)-3-(4-fluorofenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de sustituyentes cloro y flúor en sus anillos bencilo y fenilo, respectivamente, lo que contribuye a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2-cloro-6-fluorobencil)-3-(4-fluorofenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona generalmente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo benzotieno[3,2-d]pirimidina, seguido de la introducción de los sustituyentes cloro y flúor a través de varias reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes como el cloruro de tionilo y agentes fluorantes como el trifluoruro de dietilaminoazufre (DAST). Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio con optimizaciones para el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo para un mejor control de los parámetros de reacción y la implementación de técnicas de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-cloro-6-fluorobencil)-3-(4-fluorofenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que resulta en la formación de análogos reducidos.
Sustitución: Los sustituyentes cloro y flúor se pueden reemplazar a través de reacciones de sustitución nucleofílica utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Las reacciones generalmente requieren reactivos y condiciones específicas para que se lleven a cabo de manera eficiente. Por ejemplo, las reacciones de oxidación pueden requerir condiciones ácidas o básicas, mientras que las reacciones de reducción a menudo necesitan disolventes anhidros y bajas temperaturas. Las reacciones de sustitución pueden verse facilitadas por el uso de disolventes apróticos polares y temperaturas elevadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, la reducción puede producir alcoholes o aminas, y las reacciones de sustitución pueden resultar en la formación de varios derivados sustituidos.
Aplicaciones Científicas De Investigación
1-(2-cloro-6-fluorobencil)-3-(4-fluorofenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(2-cloro-6-fluorobencil)-3-(4-fluorofenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona implica su interacción con objetivos moleculares y vías específicas. Los sustituyentes cloro y flúor juegan un papel crucial en su afinidad de unión y selectividad hacia estos objetivos. El compuesto puede inhibir o activar ciertas enzimas, receptores o vías de señalización, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(2-clorobencil)-3-(4-fluorofenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona
- 1-(2-fluorobencil)-3-(4-clorofenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona
- 1-(2-cloro-6-fluorobencil)-3-(4-clorofenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona
Unicidad
La combinación única de sustituyentes cloro y flúor en 1-(2-cloro-6-fluorobencil)-3-(4-fluorofenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona confiere propiedades químicas y biológicas distintivas que lo diferencian de compuestos similares. Estos sustituyentes influyen en su reactividad, estabilidad e interacción con los objetivos moleculares, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C23H13ClF2N2O2S |
|---|---|
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H13ClF2N2O2S/c24-17-5-3-6-18(26)16(17)12-27-20-15-4-1-2-7-19(15)31-21(20)22(29)28(23(27)30)14-10-8-13(25)9-11-14/h1-11H,12H2 |
Clave InChI |
ZWEXIYDOYFRMJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-propoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11417464.png)

![N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11417485.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11417493.png)
![Dimethyl [2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11417494.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B11417512.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11417515.png)
![N-(1,2-benzoxazol-3-yl)-5-{[(2-fluorobenzyl)sulfonyl]methyl}furan-2-carboxamide](/img/structure/B11417517.png)
![3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417522.png)
![N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417534.png)

![7-benzyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417548.png)

